molecular formula C17H14ClNO2 B5836028 N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B5836028
M. Wt: 299.7 g/mol
InChI Key: QCYDUGYLUYHWPS-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide is an organic compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl, chloro, and carboxamide groups can enhance its interactions with molecular targets and improve its overall efficacy in various applications.

Biological Activity

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of the chloro group and the benzyl moiety contributes to its reactivity and biological properties.

Anticancer Activity

Research has indicated that benzofuran derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-Chloro DerivativeMCF-7 (Breast Cancer)1.05Induction of apoptosis via Bax/Bcl-2 modulation
5-Bromo DerivativeA549 (Lung Cancer)16.4Inhibition of PLK1 signaling pathway
N-benzyl variantSQ20B (Head and Neck)0.46Cytotoxicity through DNA interaction

In a study focusing on the MCF-7 breast cancer cell line, this compound demonstrated a significant increase in pro-apoptotic protein Bax levels while decreasing anti-apoptotic Bcl-2 levels, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that benzofuran derivatives can exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of the benzyl moiety enhances interaction with microbial targets, leading to increased efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression levels of key proteins involved in the apoptotic pathway, particularly increasing Bax and decreasing Bcl-2.
  • Inhibition of Signaling Pathways : It inhibits critical signaling pathways such as PLK1 (Polo-like kinase 1), which is essential for cell cycle progression in cancer cells .
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic processes, although specific mechanisms require further elucidation.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their structural components:

  • Chloro Substitution : The presence of a chloro group at position 5 enhances cytotoxicity while maintaining selectivity toward cancer cells.
  • Benzyl Moiety : The benzyl group contributes to increased lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Case Studies

Several studies have focused on the biological evaluation of N-benzyl derivatives:

  • Anticancer Evaluation : A study conducted on various benzofuran derivatives showed that those with the N-benzyl substitution exhibited enhanced antiproliferative activity compared to their non-benzyl counterparts .
  • Antimicrobial Profiling : Research highlighted that certain analogs showed promising activity against Mycobacterium tuberculosis, making them candidates for further development as antitubercular agents .

Properties

IUPAC Name

N-benzyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-11-14-9-13(18)7-8-15(14)21-16(11)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYDUGYLUYHWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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